

Physicochemical properties of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

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An In-depth Technical Guide to the Physicochemical Properties of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol**

This guide provides a comprehensive technical overview of the physicochemical properties of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol**. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for synthesis, formulation, and application. The structure of this document is designed to logically present the core data, the experimental methodologies for its verification, and the scientific rationale behind these choices.

Introduction: A Molecule of Interest

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, with the chemical formula $C_8H_6ClF_3O$, is a fluorinated alcohol that has garnered interest in medicinal chemistry and materials science.^[1] Its structure is characterized by a trifluoroethanol group attached to a 3-chlorophenyl ring. This unique combination imparts distinct properties: the potent electron-withdrawing trifluoromethyl (CF_3) group significantly increases the acidity of the adjacent hydroxyl (-OH) group, while the chlorophenyl moiety provides a hydrophobic and sterically defined region.^[1] These features make it a valuable building block for creating molecules with enhanced metabolic stability, bioavailability, and specific binding affinities.^[1] Understanding its fundamental physicochemical properties is therefore critical for its effective application.

Core Physicochemical Data

A summary of the essential physicochemical properties of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol** is presented below. It is important to note that while some properties are well-documented, others, such as melting and boiling points, have limited available experimental data, which is common for specialized reagents.

Property	Value / Description	Source(s)
CAS Number	81577-11-9	[2] [3]
Molecular Formula	C ₈ H ₆ ClF ₃ O	[1] [4] [5]
Molecular Weight	210.58 g/mol	[1] [5]
Physical State	Liquid at room temperature	[3]
Melting/Freezing Point	No data available	[2]
Boiling Point	No data available	[2]
Solubility	No data available; predicted to be soluble in organic solvents and sparingly soluble in water.	[2]
Predicted XlogP	2.8	[4]
pKa	No experimental data available; expected to be more acidic than non-fluorinated alcohols.	
InChI Key	IFUMGCOCVZUIRR-UHFFFAOYSA-N	[3] [4]

Synthesis and Chemical Reactivity

Synthesis: The primary synthetic route to **1-(3-chlorophenyl)-2,2,2-trifluoroethanol** involves the asymmetric reduction of the corresponding ketone precursor, 3'-chloro-2,2,2-trifluoroacetophenone.[\[1\]](#) This method is strategically important as it allows for the selective

synthesis of specific enantiomers, which is often crucial in pharmaceutical development.[1] Other reported methods include the reaction of 3-chlorophenol with trifluoroacetaldehyde.[1]

Chemical Reactivity: The compound exhibits reactivity typical of alcohols and halogenated aromatic compounds.[1]

- **Esterification:** The hydroxyl group can react with carboxylic acids or their derivatives to form esters.[1]
- **Dehydration:** Under acidic conditions, dehydration can occur to form the corresponding alkene.[1]
- **Nucleophilic Substitution:** The chlorine atom on the phenyl ring can be replaced by strong nucleophiles under specific reaction conditions.[1]

Spectroscopic Profile

While a dedicated public database of spectra for this specific molecule is sparse, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures like 2,2,2-trifluoroethanol and 1-(3-chlorophenyl)ethanol.[6][7][8]

- **^1H NMR:** The proton spectrum is expected to show a complex multiplet pattern in the aromatic region (approx. 7.2-7.5 ppm) for the four protons on the chlorophenyl ring. A quartet for the methine proton (-CH(OH)-) would appear further downfield, split by the three fluorine atoms. The hydroxyl proton will appear as a broad singlet, with its chemical shift being solvent-dependent.
- **^{13}C NMR:** The spectrum will display distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The carbon attached to the hydroxyl group will also be prominent. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
- **^{19}F NMR:** A singlet is expected for the three equivalent fluorine atoms of the CF_3 group.
- **Infrared (IR) Spectroscopy:** Key absorption bands would include a broad O-H stretch around $3300\text{-}3500\text{ cm}^{-1}$, aromatic C-H stretches just above 3000 cm^{-1} , strong C-F stretches in the $1100\text{-}1300\text{ cm}^{-1}$ region, and a C-Cl stretch at lower wavenumbers.[9]

- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) at m/z 210 and a characteristic $M+2$ peak with approximately one-third the intensity, corresponding to the ^{37}Cl isotope.[\[10\]](#) Fragmentation would likely involve the loss of the CF_3 group.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols are essential. The following sections detail the methodologies for determining the core physicochemical properties of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol**.

Determination of Aqueous Solubility

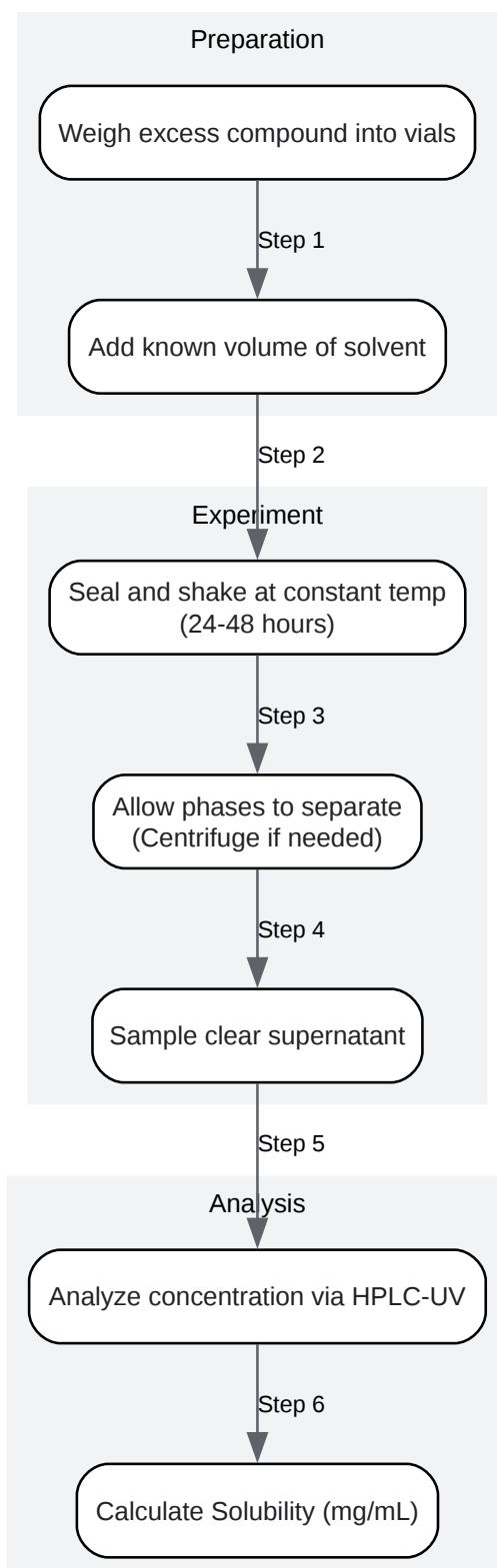
Rationale: Solubility is a critical parameter in drug development, influencing dissolution and absorption. The "like dissolves like" principle suggests that due to the polar alcohol group and the nonpolar chlorophenyl ring, this compound will have limited aqueous solubility but good solubility in organic solvents.[\[11\]](#) A common and straightforward method is the shake-flask technique.

Protocol: Shake-Flask Method

- **Preparation:** Prepare a series of vials. To each, add a precisely weighed amount of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol** that is in excess of its expected solubility.
- **Solvent Addition:** Add a known volume (e.g., 5 mL) of purified water (or other solvent of interest) to each vial.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[11\]](#)
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed until the excess solid/liquid has settled. Centrifugation can be used to accelerate this process.
- **Sampling and Analysis:** Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The solubility is reported in units such as mg/mL or mol/L.

Diagram: Solubility Determination Workflow



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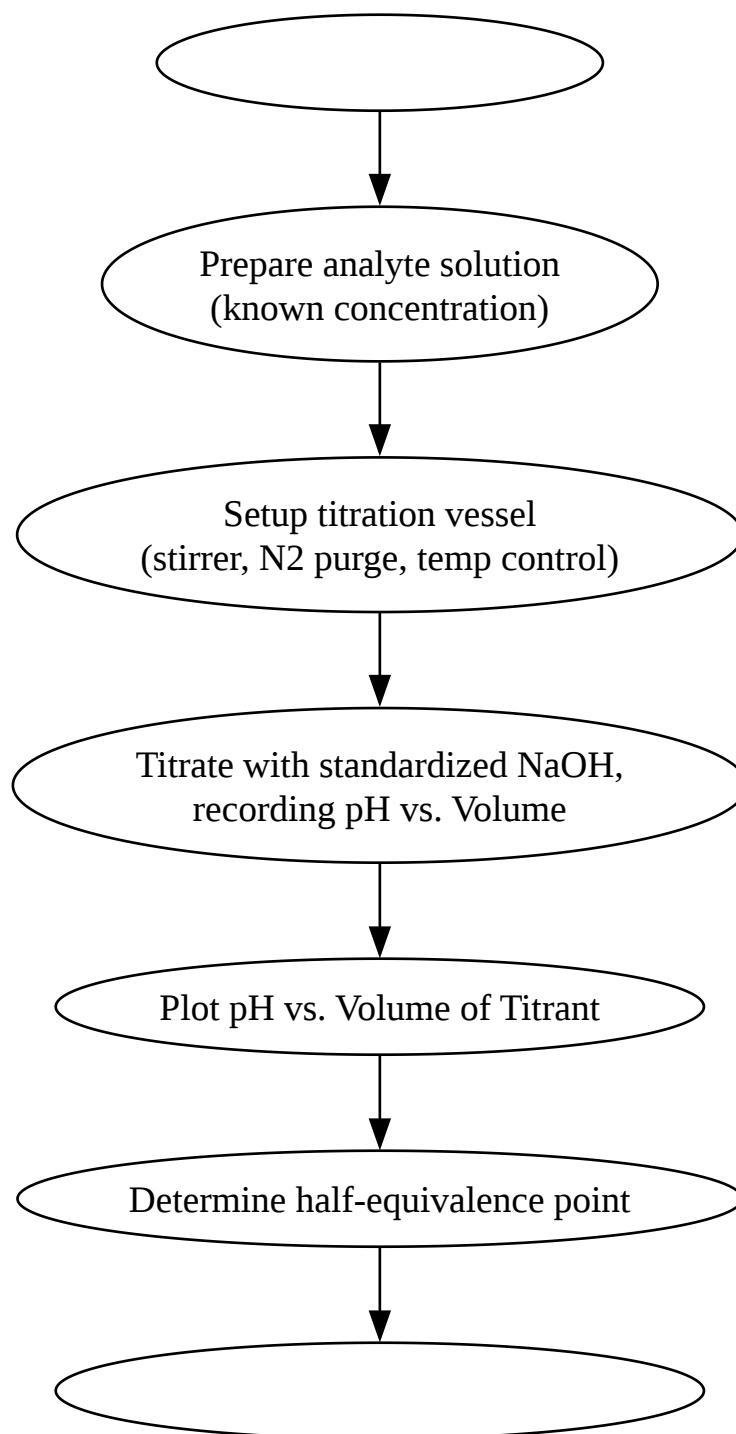
Caption: Workflow for determining solubility via the shake-flask method.

Determination of pKa

Rationale: The acid dissociation constant (pKa) quantifies the acidity of a compound. The electron-withdrawing CF_3 group is expected to significantly lower the pKa of the hydroxyl group compared to a non-fluorinated alcohol like benzyl alcohol, making it a stronger acid.[\[1\]](#) Potentiometric titration is a robust and widely used method for pKa determination.[\[12\]](#)

Protocol: Potentiometric Titration

- System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[\[12\]](#)
- Sample Preparation: Dissolve a precisely known amount of **1-(3-Chlorophenyl)-2,2,2-trifluoroethanol** in a suitable solvent mixture (e.g., water/methanol co-solvent, due to limited water solubility) to create a solution of known concentration (e.g., 0.01 M).
- Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to eliminate dissolved CO_2 .
- Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[\[13\]](#)
- Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.



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Caption: Process flow for LogP determination using the shake-flask method.

Conclusion

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol is a specialized chemical with a distinct set of physicochemical properties driven by its unique molecular architecture. The high acidity of its hydroxyl group and its moderate lipophilicity make it a versatile tool for modifying molecular properties in drug discovery and materials science. While some physical constants require further experimental determination, the protocols outlined in this guide provide a robust framework for researchers to validate these parameters. A thorough understanding of these properties is the foundation for leveraging this compound to its full potential in advanced chemical applications.

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